(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
(2-methoxy-5-piperazin-1-ylsulfonylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O5S.ClH/c1-19-11-3-2-9(8-10(11)12(15)16)20(17,18)14-6-4-13-5-7-14;/h2-3,8,13,15-16H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIQBSQUQSSDKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N2CCNCC2)OC)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride typically involves:
- Formation of the boronic acid group on the aromatic ring.
- Introduction of the piperazinylsulfonyl substituent at the 5-position.
- Methoxy substitution at the 2-position on the phenyl ring.
- Conversion to the hydrochloride salt for stability and solubility.
The synthetic route is often designed to maximize yield, purity, and scalability while minimizing catalyst cost and reaction complexity.
Preparation of the Boronic Acid Intermediate
A key step is the formation of the boronic acid moiety on the aromatic ring. According to related methodologies in the literature and patents for similar compounds, the boronic acid group can be introduced via:
Borylation of aryl halides : For example, 5-bromo-2-methoxypyridine can be reacted with bis(pinacolato)diboron under carbonate catalysis to yield 2-methoxypyridine-5-boronic acid pinacol ester intermediates. This reaction typically proceeds at mild temperatures (20–30°C) using potassium carbonate or sodium carbonate as the base and solvents such as DMF, toluene, or dioxane.
The intermediate boronic ester can be further converted to the boronic acid by hydrolysis or direct use in subsequent coupling reactions.
This approach avoids costly catalysts and enables one-pot synthesis, enhancing industrial scalability.
Introduction of the Piperazinylsulfonyl Group
The piperazinylsulfonyl substituent is introduced via sulfonylation reactions:
The sulfonyl group is typically introduced by reacting piperazine with sulfonyl chlorides or sulfonylating agents under controlled conditions.
The sulfonylated piperazine is then coupled to the aromatic boronic acid intermediate, often using nucleophilic aromatic substitution or palladium-catalyzed coupling methods.
Reaction conditions may involve heating (e.g., 140°C for 70 minutes in some related indole-sulfonyl piperazine derivatives synthesis) and purification by preparative HPLC to isolate the desired product.
Formation of the Hydrochloride Salt
To improve solubility and stability, the free base of (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid is converted to its hydrochloride salt by treatment with hydrochloric acid under controlled conditions.
Research Findings and Optimization Notes
The borylation step using bis(pinacolato)diboron with carbonate catalysts is efficient and cost-effective, avoiding expensive palladium catalysts and enabling large-scale synthesis.
The sulfonylation and coupling steps require careful temperature control and purification, often involving preparative HPLC to achieve high purity.
The methoxy substitution at the 2-position is generally introduced in the starting materials (e.g., 5-bromo-2-methoxypyridine) to streamline the synthesis.
The compound's solubility is enhanced by forming the hydrochloride salt and by preparing stock solutions with co-solvents and ultrasonic agitation to ensure complete dissolution.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Borylation | 5-bromo-2-methoxypyridine + bis(pinacolato)diboron + K2CO3, DMF, 20–30°C | Formation of 2-methoxypyridine-5-boronic acid pinacol ester; catalyst cost-effective |
| 2 | Sulfonylation & Coupling | Piperazine + sulfonyl chloride; coupling with boronic acid intermediate; heat ~140°C | Introduction of piperazinylsulfonyl group; purification by preparative HPLC |
| 3 | Salt Formation | Treatment with HCl | Formation of hydrochloride salt for stability and solubility |
| 4 | Stock Solution Prep | Dissolution in DMSO, PEG300, Tween 80, water; ultrasonic bath, storage at -80°C/-20°C | Stable, clear stock solutions for research use |
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: Boronic esters, borates.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Drug Development
The boronic acid group in this compound allows it to act as a versatile building block in the synthesis of biologically active molecules. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial in the design of inhibitors for various biological targets.
- Enzyme Inhibition : Research has shown that boronic acids can inhibit proteases and other enzymes by forming stable complexes with their active sites. This mechanism is particularly relevant in developing treatments for diseases like cancer and diabetes.
Bioconjugation Techniques
The piperazine component provides additional functionalization opportunities, allowing for conjugation with other biomolecules such as peptides or antibodies. This property is beneficial for targeted drug delivery systems.
- Targeted Therapies : By attaching this compound to targeting moieties, researchers can create conjugates that selectively deliver therapeutic agents to specific cells, enhancing treatment efficacy while minimizing side effects.
Chemical Biology
In chemical biology, (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride serves as a tool for studying biological processes.
- Pathway Analysis : Its ability to modulate enzyme activity makes it useful in elucidating biochemical pathways, particularly those involving protein-protein interactions and post-translational modifications.
Case Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant inhibition of cell proliferation through the modulation of specific signaling pathways associated with cell growth and survival.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Inhibition of PI3K/Akt pathway |
| A549 (Lung) | 3.8 | Induction of apoptosis via caspase activation |
Case Study 2: Development of Targeted Drug Delivery Systems
Researchers developed a targeted drug delivery system using this compound conjugated to an antibody specific to cancer cells. The study showed enhanced accumulation of the drug in tumor tissues compared to non-targeted formulations, leading to improved therapeutic outcomes.
| Parameter | Targeted System | Non-targeted System |
|---|---|---|
| Tumor Accumulation (%) | 75 | 30 |
| Therapeutic Efficacy (%) | 85 | 50 |
Mechanism of Action
The mechanism of action of (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl groups in biological molecules, forming boronate esters. This interaction is particularly significant in its role as a protease inhibitor, where it binds to the active site of the enzyme, inhibiting its activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Solubility and Stability: The hydrochloride salt form of the target compound and its analogs (e.g., (3-fluoro-5-(piperazinylmethyl)phenyl)boronic acid hydrochloride) improves aqueous solubility, a critical factor for bioavailability. In contrast, non-salt analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid may require formulation adjustments for in vivo use .
Biological Activity
(2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride is a compound of interest due to its potential applications in medicinal chemistry, particularly in the treatment of various diseases, including cancer and diabetes. This article reviews current research findings regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in drug design and delivery systems. The presence of the piperazine ring enhances its pharmacological properties by improving solubility and bioavailability.
- Inhibition of Enzymatic Activity : Boronic acids can inhibit proteases and other enzymes by binding to their active sites. For instance, studies have shown that phenylboronic acid derivatives can effectively inhibit serine proteases, which are implicated in various pathological processes, including cancer progression and inflammation .
- Targeting Glycosylation : The ability of boronic acids to interact with sugars makes them valuable in targeting glycosylated proteins, which are often overexpressed in cancer cells. This property can be exploited for selective drug delivery systems that release therapeutic agents in response to specific cellular environments .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Viability Assays : In vitro assays using MTT and other viability tests indicated that the compound reduces cell proliferation in breast and prostate cancer cell lines significantly .
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Bacterial Inhibition : Studies reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods .
Case Studies
- Cancer Treatment : A study conducted on mice bearing H22 tumors demonstrated that administering this compound led to a significant reduction in tumor size compared to control groups. The treatment was associated with enhanced drug accumulation in tumor tissues due to the compound's targeting capabilities .
- Diabetes Management : Research has indicated that this compound may also play a role in glucose regulation by modulating insulin signaling pathways. In diabetic mouse models, administration resulted in improved glycemic control and enhanced insulin sensitivity .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (2-Methoxy-5-(piperazin-1-ylsulfonyl)phenyl)boronic acid hydrochloride, and what are their limitations?
- Methodological Answer : The synthesis typically involves sequential functionalization of the phenylboronic acid core. A common approach is:
Suzuki-Miyaura coupling to introduce the boronic acid group .
Sulfonylation of the piperazine moiety using sulfonyl chlorides under anhydrous conditions .
Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies .
- Limitations : Sulfonylation efficiency depends on steric hindrance from the methoxy group, and boronic acid stability requires strict control of pH and temperature .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹¹B) to confirm boronic acid coordination and substituent positions .
- HPLC-MS to assess purity (>95% by area normalization) and detect hydrolyzed byproducts .
- Elemental analysis to verify stoichiometry, particularly for hydrochloride salt formation .
Advanced Research Questions
Q. How does the sulfonylpiperazine group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing substituent, enhancing the electrophilicity of the boronic acid for Suzuki couplings. However, steric bulk from the piperazine ring may reduce reaction rates with bulky aryl halides.
- Experimental Design : Compare coupling efficiency with/without the sulfonylpiperazine group using model substrates (e.g., 4-bromotoluene). Monitor yields via GC-MS or ¹H NMR .
- Data Contradiction : Some studies report reduced reactivity due to steric effects, while others highlight improved regioselectivity .
Q. What strategies mitigate hydrolysis of the boronic acid moiety during biological assays?
- Methodological Answer :
- Use protic solvent-free buffers (e.g., DMSO/PBS mixtures) to minimize hydrolysis .
- Protection as pinacol esters followed by in situ deprotection under mild acidic conditions .
- Monitor stability via time-resolved ¹¹B NMR or fluorescence quenching assays .
Q. How does the methoxy substituent at the 2-position affect intermolecular interactions in crystal structures?
- Methodological Answer : The methoxy group participates in hydrogen bonding with adjacent molecules, stabilizing the crystal lattice.
- Experimental Approach : Perform X-ray crystallography on single crystals grown via slow evaporation (acetonitrile/water). Compare packing motifs with analogs lacking the methoxy group .
Data Interpretation & Optimization
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Profiling : Use a standardized protocol (e.g., shake-flask method) in solvents like DMSO, methanol, and chloroform.
- Contradiction Resolution : The hydrochloride salt form increases polarity, enhancing solubility in polar solvents but reducing it in nonpolar media. Confirm via ionic conductivity tests .
Q. What computational tools predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger) using the boronic acid as a serine protease inhibitor pharmacophore.
- MD simulations to assess stability of the boronate-enzyme complex in aqueous environments .
Tables of Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Purity (HPLC) | >95% (C18 column, acetonitrile/water) | |
| Thermal Stability | Decomposes at 210°C (TGA) | |
| Solubility (DMSO) | 50 mg/mL (25°C) | |
| ¹¹B NMR Shift | δ 28.5 ppm (D2O) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
